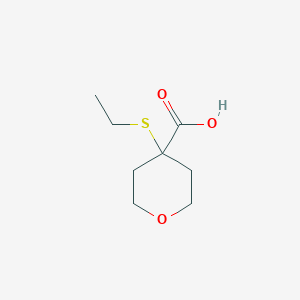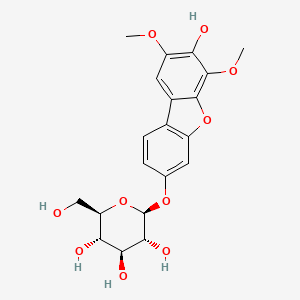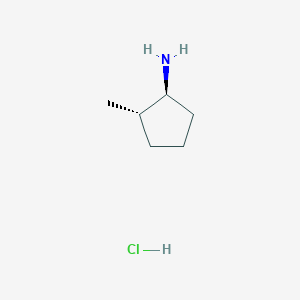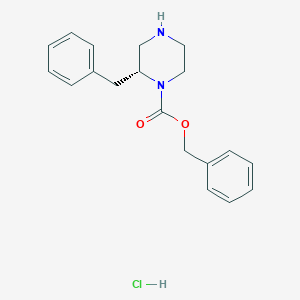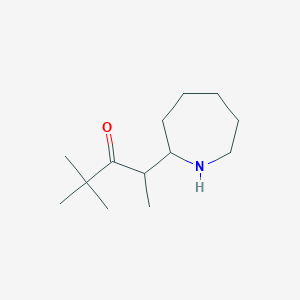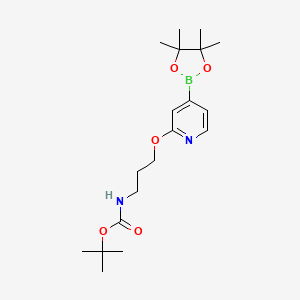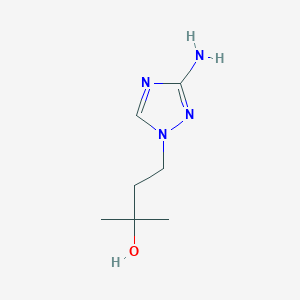
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and a methylbutanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1,2,4-triazole: A related compound with similar structural features but different side chains.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with distinct biological activities.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is unique due to its specific combination of the triazole ring and the methylbutanol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14N4O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-(3-amino-1,2,4-triazol-1-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-7(2,12)3-4-11-5-9-6(8)10-11/h5,12H,3-4H2,1-2H3,(H2,8,10) |
InChI-Schlüssel |
BJFUMCVLXJEFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN1C=NC(=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)


